1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane
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Overview
Description
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane, commonly known as DTTMS, is a chemical compound that has been widely used in scientific research. DTTMS is a siloxane-based compound that has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of DTTMS is not fully understood. However, it is believed that DTTMS acts as a nucleophile in organic reactions, and can form stable complexes with transition metal ions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of DTTMS. However, DTTMS has been reported to have low toxicity, and is not expected to cause any adverse effects in humans or animals.
Advantages And Limitations For Lab Experiments
DTTMS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DTTMS is also relatively inexpensive, making it an attractive option for researchers. However, DTTMS has some limitations, including its low solubility in common organic solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving DTTMS. One potential area of research is the use of DTTMS as a building block for the synthesis of new organic compounds with potential applications in materials science and electronics. Another potential area of research is the use of DTTMS as a dopant in organic solar cells, with the aim of improving their efficiency. Additionally, the use of DTTMS as a sensitizer in dye-sensitized solar cells could also be explored. Finally, the development of new synthesis methods for DTTMS could also be an area of future research.
Synthesis Methods
DTTMS can be synthesized through various methods, including the reaction of 1,1,3,3-tetramethyldisiloxane with 2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Other methods of synthesis include the reaction of 2-thiophenecarboxaldehyde with hexamethyldisiloxane in the presence of a base, and the reaction of 2-thiophenecarboxaldehyde with 1,1,3,3-tetramethyldisilazane in the presence of a base.
Scientific Research Applications
DTTMS has been widely used in scientific research as a building block for the synthesis of various organic compounds. DTTMS has been used as a ligand in organometallic chemistry, and as a precursor for the synthesis of thiophene-based polymers. DTTMS has also been used as a dopant in organic solar cells, and as a sensitizer in dye-sensitized solar cells.
properties
CAS RN |
124733-28-4 |
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Product Name |
1,3-Di(thien-2-yl)-1,1,3,3-tetramethyldisiloxane |
Molecular Formula |
C12H18OS2Si2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
[dimethyl(thiophen-2-yl)silyl]oxy-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C12H18OS2Si2/c1-16(2,11-7-5-9-14-11)13-17(3,4)12-8-6-10-15-12/h5-10H,1-4H3 |
InChI Key |
QADSGEVECQYJAL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2 |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)O[Si](C)(C)C2=CC=CS2 |
synonyms |
1,3-DI(THIEN-2-YL)-1,1,3,3-TETRAMETHYLDISILOXANE |
Origin of Product |
United States |
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